molecular formula C19H19N5OS B2732884 Gskmi-714 CAS No. 2170136-65-7

Gskmi-714

Cat. No. B2732884
CAS RN: 2170136-65-7
M. Wt: 365.46
InChI Key: KIEQQZZDWUNUQK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gskmi-714, also known as GSK-3484862, is a selective, reversible, non-covalent DNMT1 (DNA Methyltransferase 1) inhibitor . It potently inhibits the methyltransferase activity of DNMT1, but not DNMT family members DNMT3A or DNMT3B .


Molecular Structure Analysis

The molecular formula of this compound is C19H19N5OS . Its molecular weight is 365.45 . The structure includes a pyridine ring and a phenyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 365.45 and a molecular formula of C19H19N5OS . It is soluble in DMSO .

Mechanism of Action

Gskmi-714 acts as a non-covalent DNMT1 inhibitor . It inhibits the methyltransferase activity of DNMT1, a DNA methyltransferase, but does not inhibit other DNMT family members such as DNMT3A or DNMT3B .

Safety and Hazards

Gskmi-714 should be handled with care. It is recommended to wear gloves and a mask when handling the product and avoid all modes of exposure . It should not be taken internally .

properties

IUPAC Name

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEQQZZDWUNUQK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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